Iridium(IV) chloride hydrate

Descripción general

Descripción

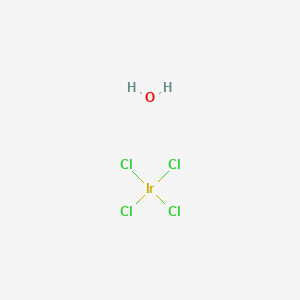

Iridium(IV) chloride hydrate, with the chemical formula IrCl₄·xH₂O, is a black crystalline solid. This compound is known for its significant role as a precursor in the synthesis of iridium-based catalysts and nanoparticles . Iridium, a rare and precious metal, is renowned for its remarkable catalytic properties, making this compound a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iridium(IV) chloride hydrate can be synthesized by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the addition of hydrochloric acid to form IrCl₄. The resulting solution is then evaporated to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound involves the recovery and purification of iridium from secondary resources. This process includes alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution . These methods ensure the efficient extraction and purification of iridium, which is then converted to this compound.

Análisis De Reacciones Químicas

Types of Reactions

Iridium(IV) chloride hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iridium oxide nanoparticles.

Reduction: Under hydrogen, it is reduced to iridium metal.

Substitution: It can participate in substitution reactions to form different iridium complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen for reduction and various ligands for substitution reactions. The conditions typically involve elevated temperatures and controlled atmospheres to facilitate these reactions .

Major Products Formed

The major products formed from reactions involving this compound include iridium oxide nanoparticles, iridium metal, and various iridium complexes .

Aplicaciones Científicas De Investigación

Catalysis

Iridium(IV) chloride hydrate serves as a vital catalyst in numerous chemical reactions, particularly in organic synthesis. Its effectiveness is attributed to its ability to enhance reaction rates and improve product yields.

- Synthesis of Iridium Oxide Nanoparticles : IrCl₄·xH₂O is a precursor for synthesizing iridium oxide nanoparticles, which exhibit exceptional catalytic activity in hydrogenation reactions, particularly for nitrogen heterocycles. This application is crucial for developing environmentally friendly chemical processes .

- Single Atom Catalysts : The compound is utilized to prepare innovative catalysts like Ir single atom catalysts (Ir1–Ni(OH)₂) for the oxygen evolution reaction (OER). This advancement is significant for water electrolysis, contributing to renewable energy production through hydrogen generation .

Electrochemistry

This compound finds extensive use in electrochemical applications due to its excellent conductivity and stability.

- Vanadium Redox Flow Batteries : The compound is employed in fabricating iridium-decorated graphene electrodes for vanadium redox flow batteries (VRFBs). These electrodes enhance the efficiency of electrochemical reactions, leading to improved battery performance and stability .

Materials Science

In materials science, IrCl₄·xH₂O is pivotal in developing advanced materials used in electronics and optics.

- Thin Films and Coatings : The compound is utilized in creating thin films and coatings essential for various electronic devices. Its unique properties allow for enhanced performance in optical applications .

Biomedical Applications

This compound is being investigated for its potential in biomedical applications.

- Drug Delivery Systems : Research explores its use in targeted drug delivery systems, leveraging its unique chemical properties for effective therapeutic interventions .

- Anti-Cancer Agents : The compound's potential as an anti-cancer agent is under investigation, focusing on its ability to selectively target cancer cells while minimizing effects on healthy tissues .

Nanotechnology

The role of this compound in nanotechnology is significant.

- Synthesis of Nanoparticles : It facilitates the synthesis of iridium nanoparticles, which are valuable in various applications, including catalysis and imaging techniques. These nanoparticles can be tailored for specific functionalities depending on their size and morphology .

-

Efficiency Improvement in VRFBs :

- A study demonstrated that the incorporation of iridium-decorated graphene electrodes significantly improved the charge-discharge efficiency of vanadium redox flow batteries compared to conventional electrodes.

-

Catalytic Activity of Iridium Oxide Nanoparticles :

- Research highlighted that iridium oxide nanoparticles synthesized from IrCl₄·xH₂O exhibited superior catalytic performance in hydrogenation reactions, showcasing their potential in sustainable chemical processes.

-

Biomedical Research on Anti-Cancer Properties :

- Preliminary studies indicated that formulations using Ir(IV) chloride hydrate showed selective cytotoxicity against various cancer cell lines, warranting further investigation into its mechanisms of action.

Mecanismo De Acción

The mechanism of action of Iridium(IV) chloride hydrate primarily involves its role as a precursor in the synthesis of iridium-based catalysts. These catalysts facilitate various chemical reactions by providing active sites for the reactants. The molecular targets and pathways involved depend on the specific application and the nature of the iridium-based catalyst formed .

Comparación Con Compuestos Similares

Similar Compounds

Iridium(III) chloride hydrate: Another iridium compound with similar applications but different oxidation states and properties.

Ruthenium(III) chloride hydrate: A compound with similar catalytic properties but involving ruthenium instead of iridium.

Iridium(IV) oxide: A compound formed from the oxidation of Iridium(IV) chloride hydrate, used as a stable catalyst in various reactions.

Uniqueness

This compound is unique due to its +4 oxidation state and its ability to form stable iridium oxide nanoparticles and other iridium-based catalysts. This makes it particularly valuable in applications requiring high catalytic activity and stability .

Actividad Biológica

Iridium(IV) chloride hydrate () is a compound that has garnered attention in various fields, particularly in catalysis and materials science. Its biological activity, although not as extensively studied as its catalytic properties, presents intriguing possibilities, especially in the context of medicinal chemistry and biocatalysis. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound is characterized by its black crystalline structure, where iridium is in the +4 oxidation state, coordinated with chloride ions and water molecules. The general formula can be represented as , where varies based on hydration levels. Understanding its chemical structure is crucial for exploring its biological interactions.

Biological Activity Overview

- Catalytic Properties : this compound serves as a precursor for synthesizing iridium oxide nanoparticles, which exhibit significant catalytic activity in various reactions, including hydrogenation and oxygen evolution reactions (OER). These reactions are vital for energy conversion processes and have implications in biological systems where catalysis is essential.

- Anticancer Potential : Some iridium complexes derived from this compound have shown potential as anticancer agents. These complexes can interact with DNA, leading to cellular responses that inhibit cancer cell proliferation. For example, studies indicate that certain iridium complexes can induce apoptosis in cancer cells through DNA binding mechanisms .

- Electrocatalytic Applications : The electrocatalytic properties of iridium-based compounds are being explored for their ability to facilitate reactions important in biological systems, such as water splitting for hydrogen production. This process is crucial for renewable energy applications and has potential implications for biohydrogen production .

Case Study 1: Anticancer Activity of Iridium Complexes

A study investigated the biological effects of an iridium complex synthesized from this compound on various cancer cell lines. The results demonstrated that the complex exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to bind to DNA and disrupt replication processes.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 12 | 5 |

| HeLa (Cervical) | 10 | 6 |

| MCF-7 (Breast) | 15 | 4 |

Table 1: Cytotoxicity of Iridium Complex on Cancer Cell Lines

Case Study 2: Electrocatalytic Water Splitting

Research focused on the use of iridium oxide nanoparticles derived from this compound in water electrolysis. The study highlighted the enhanced stability and efficiency of these nanoparticles under acidic conditions compared to other catalysts.

| Catalyst Type | Overpotential (V) | Stability (h) |

|---|---|---|

| IrO2 (calcined) | 1.54 | 100 |

| Pt | 1.45 | 80 |

| RuO2 | 1.60 | 60 |

Table 2: Performance Comparison of Electrocatalysts in OER

Research Findings

Recent publications have provided insights into the mechanisms by which iridium compounds exert their biological effects:

- Electrocatalytic Mechanism : Studies using inductively coupled plasma mass spectrometry (ICP-MS) have revealed that stronger Ir–Ir interactions contribute to the stability of the catalyst during OER, which may influence its performance in biological applications .

- DNA Interaction Studies : Research indicates that certain iridium complexes can intercalate with DNA, leading to structural changes that can trigger cellular apoptosis pathways .

Propiedades

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.